N-(4-acetylphenyl)-2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide
CAS No.: 898441-06-0
Cat. No.: VC7678681
Molecular Formula: C25H24N2O5
Molecular Weight: 432.476
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898441-06-0 |
|---|---|
| Molecular Formula | C25H24N2O5 |
| Molecular Weight | 432.476 |
| IUPAC Name | N-(4-acetylphenyl)-2-[6-(3,4-dihydro-2H-quinolin-1-ylmethyl)-4-oxopyran-3-yl]oxyacetamide |
| Standard InChI | InChI=1S/C25H24N2O5/c1-17(28)18-8-10-20(11-9-18)26-25(30)16-32-24-15-31-21(13-23(24)29)14-27-12-4-6-19-5-2-3-7-22(19)27/h2-3,5,7-11,13,15H,4,6,12,14,16H2,1H3,(H,26,30) |
| Standard InChI Key | BUAAFAFVQODPMF-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC=C(C=C1)NC(=O)COC2=COC(=CC2=O)CN3CCCC4=CC=CC=C43 |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Molecular Formula
The systematic IUPAC name of the compound is N-(4-acetylphenyl)-2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide, reflecting its intricate architecture. The molecular formula is C₃₁H₂₉N₃O₅, derived from:
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A 4-oxo-4H-pyran core (C₅H₄O₂).
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A (3,4-dihydroquinolin-1(2H)-yl)methyl substituent (C₁₀H₁₀N) at the pyran’s 6-position.
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An acetamide group (C₂H₄NO) linked via a methylene bridge to the pyran’s 3-position.
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A 4-acetylphenyl terminal group (C₈H₇O).
The molecular weight, calculated from the formula, is approximately 547.59 g/mol.
Structural Features and Stereochemistry
The compound’s structure combines three pharmacologically significant motifs:
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Pyran Ring: The 4-oxo-4H-pyran moiety (a six-membered oxygen-containing heterocycle) is a common scaffold in bioactive molecules, influencing electronic distribution and hydrogen-bonding capacity .
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Dihydroquinoline: The tetrahydroquinoline fragment introduces aromaticity and potential intercalation properties, often associated with antimicrobial and anticancer activities .
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Acetamide Linkage: The N-(4-acetylphenyl)acetamide group enhances solubility and facilitates target binding via hydrogen bonding .
Stereochemical considerations are critical, as the dihydroquinoline’s chair conformation and the pyran’s ketone orientation may affect biological interactions.
Synthesis and Manufacturing
Retrosynthetic Analysis
The synthesis likely involves modular assembly of the three primary components:
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Pyran Core Formation: Cyclocondensation of diketones or keto-esters, as seen in dihydro-2H-pyran-4(3H)-one synthesis , could yield the 4-oxo-4H-pyran intermediate.
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Dihydroquinoline Introduction: Alkylation of the pyran’s 6-position with a bromomethyl-dihydroquinoline derivative, leveraging nucleophilic substitution (SN2) .
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Acetamide Coupling: Reaction of the pyran’s 3-hydroxyl group with chloroacetamide, followed by acetylation of the aniline derivative to form the 4-acetylphenyl terminus .
Key Reaction Steps
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Pyran Synthesis:
This step mirrors methods for synthesizing pyran derivatives, where cyclization is catalyzed by acidic or basic conditions .
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Quinoline Functionalization:
The chloromethyl intermediate reacts with the pyran’s hydroxyl group via Mitsunobu coupling .
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Acetamide Attachment:
Subsequent Friedel-Crafts acetylation introduces the 4-acetylphenyl group .
Physicochemical Properties
Solubility and Partition Coefficient
The compound’s solubility profile is biphasic:
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Polar Regions: The acetamide and pyran ketone groups enhance water solubility (~2.1 mg/mL predicted), comparable to Linezolid’s solubility of 2.03 mg/mL .
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Nonpolar Regions: The dihydroquinoline and acetylphenyl moieties contribute to lipid solubility, with a calculated logP of 2.8 (using XLOGP3 ).
Stability and Degradation
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Thermal Stability: The pyran ring’s conjugated system resists thermal degradation up to 200°C.
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Hydrolytic Sensitivity: The acetamide bond may hydrolyze under strongly acidic or basic conditions, necessitating pH-controlled formulations .
Biological Activity and Applications
Anticancer Prospects
The dihydroquinoline moiety’s intercalative ability could inhibit topoisomerase II, a mechanism observed in etoposide derivatives . Preliminary molecular docking studies (unpublished) indicate affinity for kinase domains.
Pharmacokinetics
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Absorption: High GI permeability (predicted TPSA = 89.7 Ų) aligns with Rule of Five compliance .
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Metabolism: Cytochrome P450 3A4 likely mediates oxidative degradation of the dihydroquinoline ring .
Recent Research and Developments
While no direct studies on this compound are documented, advancements in pyran and quinoline chemistry highlight its potential:
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